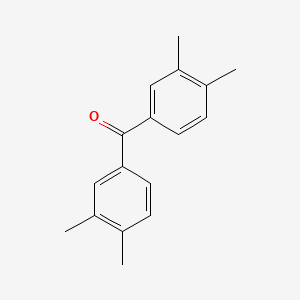

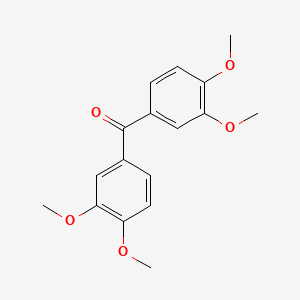

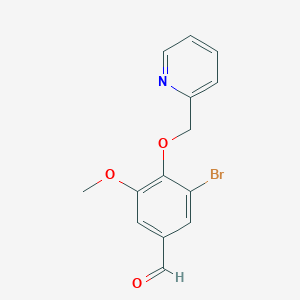

![molecular formula C16H16Cl2S2 B3032815 1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene CAS No. 5409-96-1](/img/structure/B3032815.png)

1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene

Descripción general

Descripción

The compound 1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene is a chlorinated benzene derivative with additional sulfanyl groups attached to the benzene ring. This structure suggests potential reactivity due to the presence of chloro and sulfanyl functional groups, which can participate in various chemical reactions.

Synthesis Analysis

The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and specific conditions. For example, the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene involves electrooxidative double ene-type chlorination, which is a specialized technique requiring careful control of the reaction conditions . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol demonstrates the use of condensation reactions with sulfonyl chlorides to introduce sulfanyl groups onto aromatic rings .

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives can be quite complex, with various substituents affecting the overall geometry of the molecule. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a distorted tetrahedral geometry around the sulfur atom, which is a common feature in sulfanyl-containing compounds . The dihedral angles between aromatic rings in such molecules can also vary, as seen in the structure of 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, where the angle between the benzene and pyrazole rings is approximately 52.75 degrees .

Chemical Reactions Analysis

Chlorinated benzene derivatives can undergo a variety of chemical reactions. For example, the Diels–Alder cycloaddition reactions of [(2,2-Dichloro-1-fluoroethenyl)sulfinyl] benzene demonstrate the reactivity of such compounds under both thermal and microwave irradiation conditions . The presence of chloro and sulfanyl groups can also facilitate the formation of hydrogen bonds and other non-covalent interactions, contributing to the formation of complex crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure. For instance, the planarity of the molecule and the arrangement of substituents can affect the packing in the crystal lattice, as seen in the herringbone arrangement of benzo[1,2-b:4,5-b']dichalcogenophenes . The electrochemical properties, such as those observed through cyclic voltammetry, and the optical properties, such as UV-vis spectra, are also key characteristics that can be analyzed to understand the behavior of these compounds .

Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Thiazoles and Carboxylic Acids : Butane-, phenylmethane-, and benzenethiols reacted with 4,5-dichloro-3-trichloromethyl-1,2-thiazole to synthesize 5-alkyl(aryl)sulfanyl-4-chloro-3-trichloromethyl-1,2-thiazoles. Similarly, 4,5-dichloro-1,2-thiazole-3-carboxylic acid reacted with these thiols to form 5-alkyl(aryl)sulfanyl-4-chloro-1,2-thiazole-3-carboxylic acids (Potkin, Nechai, & Kaberdin, 2007).

Production of Phthalocyanines : Nucleophilic substitution of chlorine atoms in tetrachlorophthalonitrile by benzene- and alkanethiols resulted in the formation of 3,6-dichloro-4,5-bis[phenyl(alkyl)sulfanyl]- and tetrakis[phenyl(alkyl)sulfanyl]phthalonitriles. These were then converted into metal complexes of [phenyl-(alkyl)sulfanyl]-substituted phthalocyanines, which absorb in the red and near-IR regions (Volkov, Avramenko, Negrimovskii, & Luk'yanets, 2007).

Synthesis of Pyrazoles : A chemoselective synthesis of regioisomeric 3-{1-[butyl(benzyl)sulfanyl]ethyl} and 3-{2-[butyl(benzyl)sulfanyl]ethyl}-5-chloropyrazoles was achieved by reacting 3-(1-chloroethyl)and 3-vinyl-5-chloropyrazoles with butane-1-thiol and phenylmethanethiol (Samultsev, Rudyakova, & Levkovskaya, 2012).

Crystallographic Analysis

- Crystal Structure Study : The crystal structure and Hirshfeld surface analysis of 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one provided insights into supramolecular helical chains formed in the crystal (Caracelli et al., 2018).

Catalytic and Reaction Media Applications

Use in Friedel-Crafts Sulfonylation : 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, including 4-methyl benzenesulfonyl chloride, were used as unconventional reaction media and catalysts for Friedel-Crafts sulfonylation reactions, showing enhanced reactivity and almost quantitative yields (Nara, Harjani, & Salunkhe, 2001).

Electrochemical Preparation and Reactions : 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared by electrooxidative double ene-type chlorination, showing selective synthesis and application in various reactions (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Safety And Hazards

Propiedades

IUPAC Name |

1-chloro-4-[4-(4-chlorophenyl)sulfanylbutylsulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2S2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIXZVKTIWEDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCCCSC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968956 | |

| Record name | 1,1'-(Butane-1,4-diyldisulfanediyl)bis(4-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene | |

CAS RN |

5409-96-1 | |

| Record name | NSC12552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Butane-1,4-diyldisulfanediyl)bis(4-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

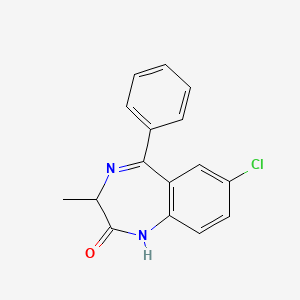

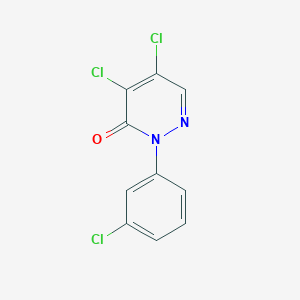

![6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032740.png)

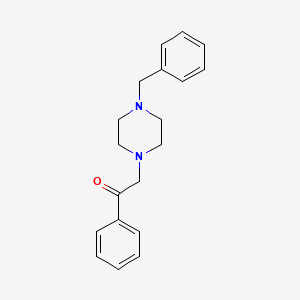

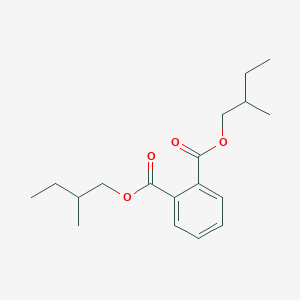

![1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3032752.png)